molecular formula C5H9N3 B082614 4,5-Dimethyl-1H-imidazol-2-amine CAS No. 13805-21-5

4,5-Dimethyl-1H-imidazol-2-amine

Cat. No.: B082614
CAS No.: 13805-21-5
M. Wt: 111.15 g/mol
InChI Key: JUWWVCSNLLWQBL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a five-membered ring with two nitrogen atoms at positions 1 and 3, and methyl groups at positions 4 and 5. This structural motif is crucial for its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding imidazole N-oxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

4,5-Dimethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4,5-Dimethylimidazole: Lacks the amino group at position 2, resulting in different reactivity and biological activity.

    2-Aminoimidazole: Lacks the methyl groups at positions 4 and 5, leading to variations in chemical properties and applications.

    1H-Imidazole-2-amine:

Uniqueness: 4,5-Dimethyl-1H-imidazol-2-amine is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,5-dimethyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWVCSNLLWQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500033
Record name 4,5-Dimethyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13805-21-5
Record name 4,5-Dimethyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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